molecular formula C7H9NO2 B2702914 1-(Cyanomethyl)cyclobutane-1-carboxylic acid CAS No. 1773507-80-4

1-(Cyanomethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2702914
CAS No.: 1773507-80-4
M. Wt: 139.154
InChI Key: LZDGRSPFCNYUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyanomethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It is characterized by a cyclobutane ring substituted with a cyanomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes cyanomethylation followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(Cyanomethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Cyanomethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(cyanomethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDGRSPFCNYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 220B (0.110 g, 0.658 mmol) in ethanol (3.5 mL), THF (3.5 mL) and water (3 mL) was added NaOH (0.079 g, 1.974 mmol) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was concentrated and the residue was diluted with water (3 mL) and extracted with EtOAc (3×20 mL) The pH of the aqueous layer was adjusted to 3 using a 1.5N aqueous solution of HCl and extracted with EtOAc (3×10 mL). The combined organic layer was washed with water, dried over Na2SO4, filtered and the filtrate concentrated. The residual mass was then azeotroped with toluene to obtain the Intermediate 220C as a brown oil (0.06 g, 66% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.65 (br. s., 1H), 3.04-2.79 (m, 2H), 2.42-2.17 (m, 2H), 2.09-1.67 (m, 4H).
Name
Intermediate 220B
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.079 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
66%

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